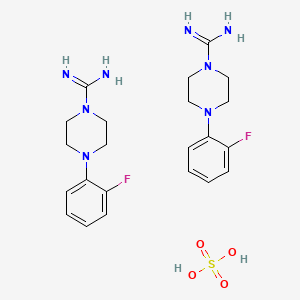
H-Met-Gly-Pro-AMC HCl
Descripción general
Descripción
“H-Met-Gly-Pro-AMC HCl” is a substrate peptide for methionine aminopeptidases 1D (MetAP1D) and MetAP2 with aminomethylcoumarin (AMC) fluorophore . When the N-terminal methionine is cleaved from this peptide by MetAP 1D/2, the remaining peptide GP-AMC is then rapidly degraded .
Molecular Structure Analysis
The molecular weight of “this compound” is 460.2 g/mol . The sum formula is C22H28N4O5S · HCl . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis
The primary chemical reaction involving “this compound” is its use as a substrate for methionine aminopeptidases 1D and 2 . When the N-terminal methionine is cleaved from this peptide by MetAP 1D/2, the remaining peptide GP-AMC is then rapidly degraded .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 460.2 g/mol . The sum formula is C22H28N4O5S · HCl . The product is typically stored at temperatures below -15°C .Mecanismo De Acción
Target of Action
H-Met-Gly-Pro-AMC HCl is a substrate peptide for methionine aminopeptidases 1D (MetAP1D) and MetAP2 . These enzymes play a crucial role in the removal of the N-terminal methionine from nascent proteins, a critical step in protein maturation.
Mode of Action
The compound interacts with its targets, MetAP1D and MetAP2, through the cleavage of the N-terminal methionine. This interaction results in the release of the remaining peptide GP-AMC . The cleavage of the N-terminal methionine is a key step in the action of methionine aminopeptidases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein maturation pathway. By acting as a substrate for MetAP1D and MetAP2, it plays a role in the removal of the N-terminal methionine from nascent proteins . This process is crucial for the proper folding and function of these proteins.
Result of Action
The primary molecular effect of the action of this compound is the cleavage of the N-terminal methionine from nascent proteins . This cleavage is a critical step in protein maturation, affecting the folding and function of the proteins. The cellular effects would depend on the specific proteins being matured and their roles within the cell.
Propiedades
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S.ClH/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2;/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30);1H/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQDHIAOHCZLY-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



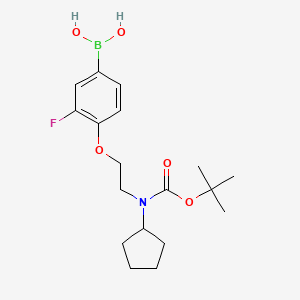
![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)
![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)

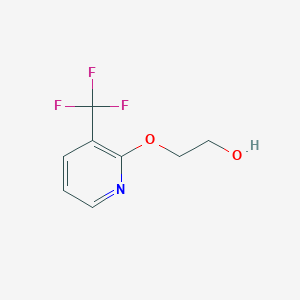
![7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1450619.png)

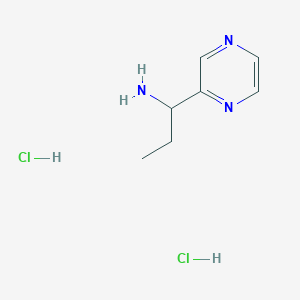
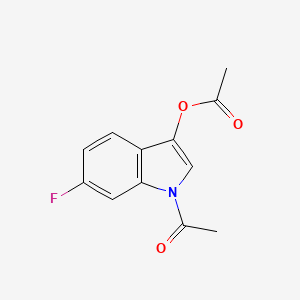

![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)

